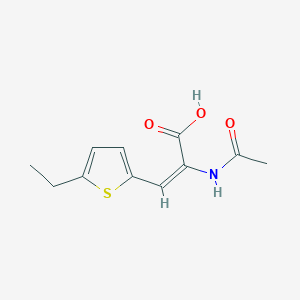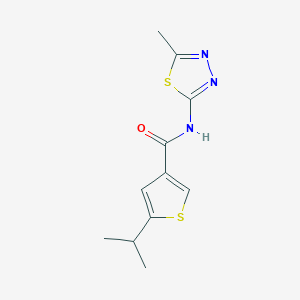
2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid
Vue d'ensemble
Description
2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid, also known as AETAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AETAA is a member of the thienylacrylic acid family, which has been studied for their anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Mécanisme D'action
The mechanism of action of 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cancer. In addition, 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. In addition, 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have shown that 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid exhibits anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid has several advantages and limitations for lab experiments. One advantage is that 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid is relatively easy to synthesize and purify. Another advantage is that 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further study. However, one limitation is that the mechanism of action of 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid has not been extensively studied in vivo, which makes it difficult to assess its potential toxicity and efficacy in animal models.
Orientations Futures
There are several future directions for the study of 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid. One direction is to further elucidate the mechanism of action of 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid, which will provide insight into its potential applications in medicine and other fields. Another direction is to study the efficacy and toxicity of 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid in animal models, which will provide valuable information for the development of potential therapeutics. Additionally, 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid can be further modified to improve its properties and expand its potential applications.
Applications De Recherche Scientifique
2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid has also been studied for its anti-cancer properties by inducing apoptosis in cancer cells. In agriculture, 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid has been shown to exhibit anti-bacterial properties by inhibiting the growth of various bacterial strains. In material science, 2-(acetylamino)-3-(5-ethyl-2-thienyl)acrylic acid has been studied for its potential application as a precursor for the synthesis of novel polymers.
Propriétés
IUPAC Name |
(E)-2-acetamido-3-(5-ethylthiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-3-8-4-5-9(16-8)6-10(11(14)15)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVMABACDRCJDA-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(\C(=O)O)/NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-acetamido-3-(5-ethylthiophen-2-yl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4676983.png)
![1-(3,4-difluorophenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4676990.png)

![methyl 2-{[oxo(1-piperidinyl)acetyl]amino}benzoate](/img/structure/B4677015.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4677021.png)
![2-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4677026.png)
![5-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4677029.png)
![2-{5-[(4-fluorobenzyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B4677035.png)
![N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4677042.png)


![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4677069.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B4677071.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4677074.png)